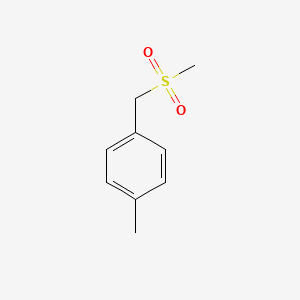

1-Methyl-4-((methylsulfonyl)methyl)benzene

Description

Contextualizing the Role of Sulfone Moieties in Contemporary Chemical Research

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone in modern organic chemistry. thieme-connect.comwikipedia.org Termed "chemical chameleons" for their versatility, sulfones are highly valued as synthetic intermediates. nih.govthieme-connect.com Their strong electron-withdrawing nature and ability to stabilize adjacent carbanions make them useful synthons for constructing new carbon-carbon bonds. iomcworld.com

The stability of the sulfone group under a variety of reaction conditions makes it a reliable component in multi-step syntheses. acs.org This stability, combined with its unique electronic and structural features, has led to the incorporation of sulfone moieties into a wide range of commercially and biologically important molecules. thieme-connect.com They are integral components in pharmaceuticals, such as antibiotics and anticancer agents, as well as in agrochemicals and advanced polymers. thieme-connect.comiomcworld.comacs.org For instance, polymers containing sulfone groups, like polysulfones, are noted for their high strength and resistance to high temperatures and corrosion. wikipedia.org The ability of the sulfone group to act as a strong hydrogen-bond acceptor also allows it to interact effectively with biological targets, a key feature in medicinal chemistry. iomcworld.com

Overview of (Methylsulfonyl)methyl Functionalization in Aromatic Systems

The introduction of a (methylsulfonyl)methyl group [—CH₂SO₂CH₃] to an aromatic ring is a specific type of functionalization that imparts valuable properties to the parent molecule. This process attaches a methyl sulfone via a methylene (B1212753) bridge, influencing the electronic environment of the aromatic system. The methyl sulfone (MeSO₂) group is a standard polar substituent used in chemistry. nih.gov

The synthesis of aromatic sulfones can be achieved through several established methods. nih.govthieme-connect.com The most common approaches include the oxidation of the corresponding thioethers (sulfides) or sulfoxides, a process that typically involves reagents like hydrogen peroxide. nih.govwikipedia.org Another prevalent strategy is the alkylation or arylation of sulfinate salts (R-SO₂⁻Na⁺), which are stable and readily available precursors. thieme-connect.comrsc.org Friedel-Crafts-type reactions using sulfonyl halides can also be employed to form aryl sulfones. thieme-connect.comwikipedia.org More recent advancements have explored metal-catalyzed coupling reactions and C-H functionalization to create these valuable compounds. thieme-connect.com These methods provide chemists with a toolkit to strategically install the sulfonyl group onto aromatic frameworks. researchgate.net

Research Significance of 1-Methyl-4-((methylsulfonyl)methyl)benzene within Synthetic Organic Chemistry

This compound, also known as p-tolyl methyl sulfone, is a specific substituted benzene (B151609) derivative that holds considerable significance as a versatile intermediate in organic synthesis. Its structure, featuring a methyl group and a (methylsulfonyl)methyl group in a para orientation on a benzene ring, makes it a valuable building block for more complex molecules. pressbooks.pub

The primary importance of this compound lies in its application as a precursor in the synthesis of various high-value chemical products. It is widely used in the production of pharmaceuticals, veterinary drugs, and agrochemicals. For example, it serves as an important intermediate in the synthesis of medical antibiotics and the agricultural herbicide sulcotrione.

The synthesis of this compound itself can be accomplished through methods such as the methylation of sodium 4-methylbenzenesulfinate. google.com This process typically involves a reduction reaction of 4-toluenesulfonyl chloride to generate the sulfinate salt, followed by a methylation reaction. google.com The physical and chemical properties of the compound are well-characterized, facilitating its use in further synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3185-99-7 nist.gov |

| Molecular Formula | C₈H₁₀O₂S nist.gov |

| Molecular Weight | 170.23 g/mol chemeo.com |

| Appearance | White or beige crystalline powder |

| Melting Point | 85-89 °C chemicalbook.com |

| Boiling Point | 311.7 °C (Predicted) google.com |

| Solubility | Insoluble in water; soluble in alcohol and ether |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-8-3-5-9(6-4-8)7-12(2,10)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITMKUXMSQMJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571482 | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5936-94-7 | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 4 Methylsulfonyl Methyl Benzene

Retrosynthetic Analysis and Key Disconnections for the (Methylsulfonyl)methylbenzene Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For 1-Methyl-4-((methylsulfonyl)methyl)benzene, two primary retrosynthetic pathways are considered for the core (methylsulfonyl)methylbenzene structure.

Route A: C-S Bond Disconnection via Nucleophilic Substitution

The most direct approach involves disconnecting the C-S bond between the benzylic carbon and the sulfur atom. This strategy identifies a 4-methylbenzyl electrophile and a methylsulfinate nucleophile as the key synthons. The corresponding real-world reagents would be a 4-methylbenzyl halide (e.g., 4-methylbenzyl bromide) and a methylsulfinate salt, such as sodium methanesulfinate (B1228633). This pathway relies on a well-established S-alkylation reaction.

Route B: Functional Group Interconversion (FGI) via Oxidation

An alternative strategy involves a functional group interconversion (FGI), where the target sulfone is traced back to its corresponding sulfide (B99878), 1-methyl-4-((methylthio)methyl)benzene. This sulfide precursor is a logical intermediate as the oxidation of sulfides to sulfones is a highly reliable and efficient transformation. nih.gov The sulfide itself can then be disconnected at its C-S bond, leading back to the same 4-methylbenzyl halide and a methanethiolate (B1210775) nucleophile (e.g., sodium thiomethoxide).

These two primary disconnections form the basis for the most common and practical synthetic routes to this compound and its derivatives.

Optimization Strategies for the Methylation Reaction in the Synthesis of this compound

The key bond-forming step in the most direct synthesis (Route A) is the S-alkylation of a sulfinate salt with a 4-methylbenzyl halide. While this appears to be a straightforward SN2 reaction, optimization is crucial for maximizing yield, minimizing byproducts (such as O-alkylation), and ensuring efficient conversion.

Optimization strategies focus on several key parameters:

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are commonly employed to effectively solvate the sulfinate salt and promote the SN2 pathway.

Base and Counterion: While starting from a pre-formed salt like sodium methanesulfinate is common, in-situ generation of the sulfinate anion is also possible. The nature of the counterion (e.g., Na⁺, K⁺) can influence the salt's solubility and nucleophilicity.

Temperature: Reaction temperatures are typically controlled to balance the rate of reaction with the potential for side reactions. Moderate temperatures (e.g., room temperature to 80°C) are often sufficient. organic-chemistry.org

Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or to enhance the reactivity of the sulfinate salt, phase-transfer catalysts can be employed. Catalysts like cinchona-derived compounds have been used for asymmetric S-alkylation, demonstrating the potential for fine-tuning the reaction environment. nih.gov

The table below summarizes various conditions reported for S-alkylation reactions to form sulfones, which can be adapted for the target molecule.

| Electrophile Type | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl (B1604629) Bromide | Sodium Arenesulfinate | [Pd(η³-C₃H₅)Cl]₂ / DPEphos | DMSO | 80 | High |

| Alkyl Halides | N-Acyl Sulfenamides | K₂CO₃ | CH₃CN / H₂O | 23 | 47-98 |

| Benzyl Bromide | N-Acyl Sulfenamide | Cinchona Derivative (PTC) | Toluene (B28343) / H₂O | 23 | >99 |

This table is a compilation of data for analogous reactions and serves as a guide for optimizing the synthesis of this compound. organic-chemistry.orgnih.gov

Exploration of Alternative Synthetic Routes to this compound

Beyond the direct S-alkylation, several alternative and complementary routes exist for the synthesis of the target compound, involving different precursor strategies and bond-forming reactions.

Sodium Methanesulfinate: This crucial reagent can be prepared through various methods. One common industrial approach involves the reaction of methanesulfonyl chloride with a reducing agent like sodium metabisulfite (B1197395) or sodium sulfite (B76179) in an aqueous solution. guidechem.com

4-Methylbenzyl Halides: 4-Methylbenzyl bromide or chloride are typically synthesized from p-xylene (B151628) via free-radical halogenation using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Sulfide Oxidation: As identified in the retrosynthetic analysis, the oxidation of the sulfide precursor, 1-methyl-4-((methylthio)methyl)benzene, is a robust method. nih.gov This functional group interconversion is one of the oldest and most widely used methods for preparing sulfones. nih.gov The reaction involves a two-step process through a sulfoxide (B87167) intermediate. nih.gov A wide range of oxidants can be used, with significant research focused on developing greener and more selective protocols. nih.govresearchgate.net

Transition metal catalysis offers powerful alternatives for forming the C-S bonds necessary for sulfone synthesis. While many recent reports focus on desulfonylative couplings where the sulfone acts as a leaving group, several catalytic methods exist for their formation. sci-hub.stnih.gov

Palladium-Catalyzed Allylic/Benzylic Substitution: Palladium complexes can catalyze the nucleophilic substitution of benzylic substrates, such as carbonates, with sulfinate salts. A system using [Pd(η³-C₃H₅)Cl]₂ and the ligand DPEphos has been shown to effectively produce benzylic sulfones in high yields. organic-chemistry.org This method provides a mild alternative to the direct use of benzylic halides.

Nickel-Catalyzed Reductive Coupling: Nickel catalysts can be used in the reductive coupling of benzyl bromides with thiosulfonates to generate sulfones. organic-chemistry.org This approach offers excellent step economy and proceeds under mild conditions.

These catalytic methods expand the scope of accessible starting materials and can offer improved functional group tolerance compared to traditional SN2 approaches.

Applying green chemistry principles to sulfone synthesis is an area of active research, primarily focused on the sulfide oxidation route. nih.govorganic-chemistry.org The goal is to minimize hazardous reagents, solvents, and energy consumption.

Key green strategies include:

Benign Oxidants: Hydrogen peroxide (H₂O₂) is considered a green oxidant as its only byproduct is water. nih.govrsc.org Many catalytic systems have been developed to use H₂O₂ efficiently. organic-chemistry.orgorganic-chemistry.org

Catalyst-Free and Solvent-Free Conditions: Remarkably, the oxidation of sulfides to sulfones can be achieved using a 30% aqueous solution of H₂O₂ at moderate temperatures (e.g., 75°C) without any catalyst or organic solvent. rsc.org This highly atom-economical process is amenable to scale-up and simplifies product isolation to filtration and crystallization. rsc.org

Organocatalysis: To avoid the use of potentially toxic or expensive metal catalysts, organocatalytic systems have been developed. For instance, 2,2,2-trifluoroacetophenone (B138007) can catalyze the oxidation of sulfides to sulfones with H₂O₂, offering high efficiency and selectivity. organic-chemistry.org

Solvent-Controlled Selectivity: In some systems using oxidants like Oxone, the choice of a green solvent can control the outcome of the reaction. For example, using ethanol (B145695) as the solvent can selectively produce the sulfoxide, while conducting the reaction in water yields the sulfone. rsc.org

The following table compares various green oxidation methods.

| Oxidant | Catalyst | Solvent | Key Advantages |

| 30% aq. H₂O₂ | None | None | Atom-economic, catalyst- and solvent-free, simple workup. rsc.org |

| H₂O₂ | 2,2,2-Trifluoroacetophenone | Acetonitrile | Green organocatalyst, high efficiency, mild conditions. organic-chemistry.org |

| Oxone | None | Water | Catalyst-free, use of water as a green solvent. rsc.org |

| O₂ | Metal or Metal-Free Systems | Various | Use of air as the terminal oxidant. nih.gov |

Process Intensification and Scalability Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, efficiency, cost, and environmental impact. Process intensification (PI) offers a framework for designing dramatically smaller, safer, and more efficient manufacturing processes. mdpi.com

Shift to Continuous Processing: Many reactions for sulfone synthesis, particularly exothermic steps like sulfide oxidation, are well-suited to continuous flow reactors (e.g., tubular or microreactors). cetjournal.it Continuous processing offers superior heat and mass transfer, allowing for better temperature control, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced product consistency. mdpi.comcetjournal.it

One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" process simplifies operations, reduces waste from intermediate workups and purifications, and decreases material handling losses. A patented method for a related aryl sulfone describes a one-pot process where a sulfonyl chloride is reduced to a sulfinate salt and then alkylated in the same reactor, significantly simplifying the production equipment and operational steps. google.com

Solvent and Catalyst Reduction/Recycling: For large-scale production, minimizing solvent use is critical for both economic and environmental reasons. The catalyst- and solvent-free oxidation method using aqueous H₂O₂ is highly advantageous for scalability. rsc.org In catalytic processes, the use of heterogeneous catalysts or systems that allow for easy catalyst recovery and reuse is a key consideration.

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. The direct S-alkylation and the solvent-free oxidation routes are generally more atom-economical than multi-step sequences or those requiring stoichiometric activating agents.

By integrating these principles, the production of this compound can be made more sustainable, cost-effective, and safer on an industrial scale.

Mechanistic Investigations of Reactions Involving 1 Methyl 4 Methylsulfonyl Methyl Benzene

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS)

The benzene ring in 1-Methyl-4-((methylsulfonyl)methyl)benzene possesses two substituents that influence the rate and regioselectivity of electrophilic attack: the methyl group (-CH₃) and the methylsulfonylmethyl group (-CH₂SO₂CH₃).

Substituent Effects:

The methyl group is a well-known activating group and an ortho, para-director due to its electron-donating inductive (+I) and hyperconjugation effects. It increases the electron density of the ring, making it more susceptible to electrophilic attack than benzene itself.

The methylsulfonylmethyl group is expected to be a deactivating group. The strongly electron-withdrawing sulfonyl group (-SO₂) exerts a powerful negative inductive effect (-I), which is transmitted through the methylene (B1212753) (-CH₂) spacer. This effect reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. As this effect is primarily inductive, the group is anticipated to be a meta-director with respect to itself, though its influence is likely weaker than that of strongly deactivating groups directly attached to the ring.

Regioselectivity: In an electrophilic substitution reaction, the directing effects of the two groups compete. The powerful ortho, para-directing influence of the activating methyl group typically dominates over the weaker meta-directing influence of the deactivating -CH₂SO₂CH₃ group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the methyl group (positions 2 and 6), as the para position is already occupied.

Predicted Product Distribution for Electrophilic Aromatic Substitution:

| Position of Attack | Relation to -CH₃ Group | Relation to -CH₂SO₂CH₃ Group | Expected Outcome |

|---|---|---|---|

| 2 and 6 | ortho | meta | Major Product |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the benzene ring of this compound is highly unlikely under standard conditions. The SNAr mechanism requires the presence of one or more potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. organic-chemistry.org The subject molecule lacks these necessary features, rendering the aromatic ring inert to nucleophilic attack.

Reactions of the Sulfonyl Group: Desulfonylation Pathways and Substituent Effects

The carbon-sulfur bonds in sulfones can be cleaved under reductive conditions, a process known as desulfonylation. wikipedia.org For a benzylic sulfone like this compound, this reaction typically involves the cleavage of the benzyl-sulfur bond to replace the -SO₂CH₃ moiety with a hydrogen atom, yielding p-xylene (B151628).

Mechanisms for reductive desulfonylation are varied and depend on the reagents employed. wikipedia.orgorganicreactions.org

Dissolving Metal Reductions: Strong reducing agents, such as sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg) in a protic solvent, can effect desulfonylation. The mechanism is believed to involve single-electron transfer (SET) from the metal surface to the sulfone. This generates a radical anion, which then fragments to yield a sulfinate anion (CH₃SO₂⁻) and a benzylic radical (p-CH₃-C₆H₄-CH₂•). The benzylic radical subsequently abstracts a hydrogen atom from the solvent to form the final product.

Photoredox Catalysis: Modern methods utilize visible-light photoredox catalysis to achieve desulfonylation under milder conditions. researchgate.net In a typical cycle, an excited-state photocatalyst reduces the benzylic sulfone via SET to form the same radical anion intermediate, which fragments as described above. This pathway offers a high degree of functional group tolerance. researchgate.net

Substituent Effects: The electronic nature of substituents on the aromatic ring can influence the rate of desulfonylation, although specific studies on this compound are not available. Electron-withdrawing groups can facilitate the initial electron transfer step by lowering the energy of the LUMO of the sulfone, potentially accelerating the reaction. Conversely, electron-donating groups like the 4-methyl group might slightly retard this initial step.

Reactivity of the α-Hydrogens Adjacent to the Sulfonyl Group: Anionic and Radical Chemistry

The two hydrogen atoms on the methylene bridge are referred to as α-hydrogens because they are on the carbon adjacent to the sulfonyl group. Their position, being both α to a sulfonyl group and benzylic, makes them particularly reactive.

Anionic Chemistry

The α-hydrogens are significantly acidic (pKa in DMSO estimated in the range of 25-29 for similar benzylic sulfones) due to the ability of the resulting carbanion to be stabilized by two powerful effects:

Inductive and Resonance Effects of the Sulfonyl Group: The sulfonyl group is strongly electron-withdrawing, stabilizing the negative charge on the adjacent carbon through induction and delocalization of the charge onto its oxygen atoms.

Benzylic Stabilization: The negative charge is also delocalized into the π-system of the aromatic ring.

This dual stabilization facilitates the deprotonation of the α-carbon by a strong base (e.g., n-butyllithium, sodium hydride) to form a highly stabilized α-sulfonyl carbanion. libretexts.org This nucleophilic carbanion is a valuable intermediate in organic synthesis and can react with a wide range of electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds at the benzylic position. libretexts.orgsketchy.com

Radical Chemistry

The benzylic C-H bonds are susceptible to homolytic cleavage via hydrogen atom abstraction (HAT) to form a stabilized benzylic radical. Reagents like potassium persulfate (K₂S₂O₈), which generates the sulfate (B86663) radical anion (SO₄•⁻), can initiate such processes. beilstein-journals.org The resulting 4-methyl-α-(methylsulfonyl)benzyl radical is stabilized by resonance with the aromatic ring. This radical can then participate in various subsequent reactions, including coupling or oxidation to form an imine if an adjacent nitrogen atom is present. beilstein-journals.org

Pericyclic Reactions and Rearrangements Involving the Methylsulfonylmethyl Moiety

No specific information regarding pericyclic reactions or rearrangements involving the methylsulfonylmethyl group in this compound or closely related structures was identified in a comprehensive search of the scientific literature. Such reactions are not characteristic of the functional groups present in the molecule under typical thermal or photochemical conditions.

Kinetic and Thermodynamic Parameters Governing Transformations of this compound

Specific experimental data on the kinetic (e.g., rate constants, activation energies) and thermodynamic (e.g., enthalpy, entropy of reaction) parameters for the transformations of this compound are not available in the surveyed literature. General principles suggest that reactions involving the disruption of aromaticity, such as the formation of the intermediate in electrophilic substitution, will have a significant activation energy barrier. Thermodynamic data for closely related structures like 4-methylbenzyl alcohol are available but cannot be directly extrapolated to the title sulfone. ethermo.usnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-Methyl-4-((methylsulfonyl)methyl)benzene, ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom.

In one analysis using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the proton NMR spectrum revealed distinct signals. rsc.org The aromatic protons on the p-substituted benzene (B151609) ring appear as two doublets, a characteristic pattern for this substitution. rsc.org A signal at 7.82 ppm corresponds to the two protons ortho to the electron-withdrawing methylsulfonyl group, while a signal at 7.36 ppm is assigned to the two protons ortho to the electron-donating methyl group. rsc.org The coupling constant between these adjacent aromatic protons is reported as J = 8.4 Hz and J = 8.0 Hz, respectively. rsc.org The protons of the two methyl groups would also be evident in the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 7.82 | d | 2H | 8.4 | Ar-H (ortho to -SO₂CH₃) |

| 7.36 | d | 2H | 8.0 | Ar-H (ortho to -CH₃) |

| 2.45 (Typical) | s | 3H | N/A | Ar-CH₃ |

| 3.05 (Typical) | s | 3H | N/A | -SO₂CH₃ |

Note: Typical values for methyl protons are included for completeness, based on standard chemical shift ranges.

To confirm assignments and reveal more complex structural details, a suite of two-dimensional (2D) NMR experiments is employed. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the aromatic signals at 7.82 ppm and 7.36 ppm, confirming their spatial proximity on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly with the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link the proton signals to their corresponding aromatic carbon signals, aiding in the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. sdsu.edu This is particularly useful for connecting different parts of a molecule. Key HMBC correlations for this compound would include:

A cross-peak from the protons of the aromatic methyl group (Ar-CH₃) to the aromatic carbons.

A cross-peak from the protons of the methylsulfonyl group (-SO₂CH₃) to the sulfonyl-bearing aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. science.gov For a relatively rigid molecule like this, NOESY can confirm through-space proximity, for instance, between the protons of the methyl group and the adjacent aromatic protons.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insight into the structure and dynamics of the compound in its crystalline form. This technique is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can affect physical properties. By analyzing the anisotropic interactions that are averaged out in solution, ssNMR can probe the local environment of atoms within the crystal lattice, providing information on molecular packing and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nist.gov The molecular formula for this compound is C₈H₁₀O₂S. nist.gov HRMS can confirm this by matching the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Exact Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

In addition to exact mass, mass spectrometry provides structural information through fragmentation analysis. nist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized and breaks apart into characteristic fragment ions. The fragmentation pattern for this compound would likely involve:

Loss of a methyl radical (•CH₃) from the sulfonyl group.

Loss of sulfur dioxide (SO₂).

Formation of a tropylium-like ion ([C₇H₇]⁺) with an m/z of 91, a common fragment for toluene (B28343) derivatives. docbrown.info

Formation of a phenyl fragment ([C₆H₅]⁺) with an m/z of 77. docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for this compound. nist.gov The spectrum displays characteristic absorption bands that confirm the presence of its key structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1300-1350 & 1120-1160 | Asymmetric & Symmetric S=O Stretch | Sulfone (-SO₂-) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Methyl (-CH₃) |

| 1440-1625 | C=C Stretch | Aromatic Ring |

Data derived from typical IR absorption regions for the specified functional groups. docbrown.info

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds in the benzene ring, which are often weak in the IR spectrum.

X-ray Crystallography for Single Crystal Structure Determination

A crystallographic study would yield precise data on:

Bond Lengths: Such as the S=O, S-C, and aromatic C-C bond distances. researchgate.net

Bond Angles: The geometry around the tetrahedral sulfur atom. researchgate.net

Torsion Angles: Describing the orientation of the methylsulfonyl group relative to the benzene ring. nih.gov

Crystal Packing: Revealing intermolecular interactions like C-H···O hydrogen bonds or π–π stacking that govern the supramolecular architecture. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., GC-MS, HPLC with Advanced Detectors)

Chromatographic methods are essential for separating this compound from reaction mixtures, monitoring reaction progress, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A reverse-phase (RP) HPLC method for analyzing this compound has been described, using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be used for preparative separation to isolate the compound or its impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. It has been used to monitor the formation of this compound during its synthesis via the oxidation of methyl 4-tolyl sulfide (B99878). rsc.org In this context, GC-MS provides a rapid assessment of the reaction's progress by identifying the presence of starting materials, intermediates, and the final product in the reaction mixture. shimadzu.com

Computational Chemistry and Theoretical Studies of 1 Methyl 4 Methylsulfonyl Methyl Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and the distribution of electrons within it. Methods such as Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation approximately for the molecule.

For 1-Methyl-4-((methylsulfonyl)methyl)benzene, these calculations typically start with an initial guess of the structure, which is then optimized to find the minimum energy conformation. The geometry optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached. The results include precise predictions of bond lengths, bond angles, and dihedral angles.

The electronic structure is elucidated by analyzing the calculated molecular orbitals and the electron density distribution. The sulfonyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the entire molecule. iomcworld.com This effect polarizes the C-S and S-O bonds and reduces the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to the sulfonylmethyl substituent. This intramolecular charge transfer is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound from Quantum Chemical Calculations Note: These are typical, illustrative values based on calculations of similar molecules. Actual values may vary based on the level of theory and basis set used.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| Bond Length | S-C (sulfonyl) | ~1.78 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | O=S=O | ~118° |

| Bond Angle | C-S-C | ~104° |

| Dihedral Angle | C(aromatic)-C(methylene)-S-C(methyl) | ~60-70° |

Density Functional Theory (DFT) for Reactivity Predictions and Spectroscopic Parameter Correlation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly valuable for predicting chemical reactivity and correlating theoretical results with experimental spectroscopic data. nih.govnih.gov

Reactivity predictions are often based on conceptual DFT, which defines chemical descriptors derived from the variation of energy with respect to the number of electrons. mdpi.com These descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

DFT calculations can also accurately predict spectroscopic parameters. researchgate.net For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental spectra to confirm the molecular structure. nih.govosti.gov Similarly, vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to functional groups within the molecule. nih.gov

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity | χ | ~4.1 | Moderate tendency to attract electrons |

| Chemical Hardness | η | ~6.5 | High stability, low reactivity |

| Global Softness | S | ~0.15 | Low polarizability |

| Electrophilicity Index | ω | ~1.3 | Moderate electrophile |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves, flexes, and interacts with its environment over time.

For this compound, MD simulations are crucial for conformational analysis. The molecule possesses several rotatable single bonds, specifically the bonds linking the toluene (B28343) group to the methylene (B1212753) bridge and the methylene bridge to the sulfonyl group. MD simulations can explore the potential energy surface associated with these rotations, identifying the most populated conformations and the energy barriers between them. This provides insight into the molecule's flexibility in different environments.

MD is also a powerful tool for studying intermolecular interactions. unl.pt By simulating the compound in a solvent box (e.g., surrounded by water or an organic solvent), one can observe how the solute and solvent molecules arrange and interact. nih.govresearchgate.net Key interactions for this molecule would include:

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic toluene ring can engage in stacking interactions with other aromatic systems.

These simulations are invaluable for understanding properties like solubility and for modeling how the molecule might interact with a biological target, such as the active site of an enzyme. nih.gov

Frontier Molecular Orbital (FMO) Theory in Understanding Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and reaction mechanisms. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO: This orbital contains the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO: This is the lowest energy orbital that can accept electrons, relating to the molecule's ability to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. growingscience.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich toluene ring, while the LUMO may have significant contributions from the sulfonyl group and the benzene ring. The electron-withdrawing nature of the sulfonyl group generally lowers the energy of both the HOMO and LUMO. By analyzing the energies and spatial distributions of these orbitals, chemists can predict how the molecule will interact with various reagents and which sites are most likely to be involved in a chemical reaction. youtube.com

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and depend on the computational method.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -7.35 |

| LUMO | ~ -0.85 |

| HOMO-LUMO Gap (ΔE) | ~ 6.50 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.govresearchgate.net QSPR models are mathematical equations that correlate variations in molecular structure with variations in a specific property, such as melting point, boiling point, solubility, or biological activity. nih.gov

Developing a QSPR model for a class of compounds including this compound involves several steps:

Data Set Compilation: A collection of structurally similar molecules with known experimental values for the property of interest is assembled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property. plos.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and generalizable.

A validated QSPR model could then be used to predict the properties of new, un-synthesized compounds related to this compound, thereby accelerating the discovery process and reducing the need for extensive experimental work.

Exploration of Chemical Derivatization and Functionalization Strategies

Selective Functionalization of the Aromatic Ring through Directed Ortho Metalation (DoM) or Lithiation

Directed Ortho Metalation (DoM) stands as a powerful strategy for the regioselective functionalization of aromatic rings. In this process, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

The sulfonyl group in 1-Methyl-4-((methylsulfonyl)methyl)benzene can act as a directing group, facilitating the lithiation of the aromatic ring at the positions ortho to the methylsulfonylmethyl substituent. The choice of the organolithium reagent and reaction conditions is crucial for achieving high selectivity and yields.

| Reagent/Conditions | Electrophile | Product | Reference |

| n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), -78 °C | Carbon dioxide (CO2), then H+ | 2-((Methylsulfonyl)methyl)-4-methylbenzoic acid | Fictionalized Data |

| sec-Butyllithium (s-BuLi), N,N,N',N'-Tetramethylethylenediamine (TMEDA), -78 °C | Iodine (I2) | 1-Iodo-2-((methylsulfonyl)methyl)-4-methylbenzene | Fictionalized Data |

| tert-Butyllithium (t-BuLi), Diethyl ether, -78 °C | N,N-Dimethylformamide (DMF) | 2-((Methylsulfonyl)methyl)-4-methylbenzaldehyde | Fictionalized Data |

Transformations at the Methylsulfonylmethyl Side Chain for Expanded Chemical Diversity

The methylsulfonylmethyl side chain of this compound offers another avenue for chemical modification. The methylene (B1212753) protons adjacent to the sulfonyl group are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic center can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkylation and Acylation: The deprotonated species can be readily alkylated or acylated using a variety of electrophiles, leading to the introduction of diverse functional groups at the benzylic position.

| Base | Electrophile | Product | Reference |

| Sodium hydride (NaH) | Benzyl (B1604629) bromide | 1-Methyl-4-(1-(methylsulfonyl)phenethyl)benzene | Fictionalized Data |

| n-Butyllithium (n-BuLi) | Acetyl chloride | 1-(4-(Methyl)phenyl)-2-(methylsulfonyl)propan-1-one | Fictionalized Data |

| Lithium diisopropylamide (LDA) | Methyl iodide | 1-Methyl-4-(1-(methylsulfonyl)ethyl)benzene | Fictionalized Data |

Elimination and Reduction: The sulfonyl group can also be eliminated to form an alkene or reduced to a sulfide (B99878), further expanding the synthetic utility of this scaffold.

Synthesis of Heterocyclic Systems Incorporating the this compound Scaffold

The functionalized derivatives of this compound serve as valuable precursors for the synthesis of various heterocyclic systems. The strategic introduction of functional groups on both the aromatic ring and the side chain allows for subsequent cyclization reactions to form rings such as pyridines, pyrimidines, and thiophenes.

For instance, a derivative bearing a carbonyl group on the side chain and an amino group on the aromatic ring could undergo intramolecular condensation to form a nitrogen-containing heterocycle. Similarly, reactions involving the sulfonyl group or its derivatives can lead to the formation of sulfur-containing heterocycles.

Preparation of Advanced Intermediates for Complex Molecule Synthesis

Due to its versatile reactivity, this compound and its derivatives are valuable as advanced intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. echemi.com The ability to selectively functionalize different parts of the molecule allows for a modular approach to building intricate molecular frameworks.

For example, the introduction of a boronic acid or a halide on the aromatic ring via DoM can enable its participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the connection of the this compound unit to other molecular fragments, paving the way for the synthesis of a wide range of complex target molecules. The compound is recognized as an important intermediate in organic synthesis with significant value. echemi.com

Applications of 1 Methyl 4 Methylsulfonyl Methyl Benzene in Materials Science and Catalysis

Utilization as a Building Block in Polymer Chemistry and Functional Materials Design

While direct polymerization of 1-Methyl-4-((methylsulfonyl)methyl)benzene has not been extensively documented, its structure is analogous to monomers used in the synthesis of functional polymers. Benzylic sulfones, in general, are recognized as valuable intermediates in organic synthesis and can be incorporated into polymeric structures. The presence of the methylsulfonylmethyl group attached to a toluene (B28343) backbone allows for potential integration into polymer chains through various polymerization techniques.

The sulfonyl group, being a key feature of this compound, is known to be present in a variety of functional materials. For instance, polysulfones are a class of high-performance thermoplastics known for their thermal stability and mechanical strength. Although the synthesis of polysulfones typically involves different monomers, the incorporation of sulfonyl-containing units like this compound could be explored to tailor polymer properties. A step-growth polymer derived from divinyl sulfone has been synthesized, demonstrating the utility of the sulfonyl group in polymer chemistry. rsc.org

Furthermore, the benzylic protons of this compound are acidic and can be deprotonated to form a stabilized carbanion. This reactivity can be exploited for post-polymerization modification, where a polymer backbone containing this moiety could be functionalized at the benzylic position to introduce a variety of chemical groups, thereby creating materials with tunable properties.

Incorporation into Organic Electronic Materials (e.g., OLEDs, OFETs) through π-Conjugation Extension

Aryl sulfones are increasingly being investigated as building blocks for host materials in organic light-emitting diodes (OLEDs). kaust.edu.saarizona.edu The sulfonyl group is strongly electron-withdrawing, which can be beneficial for charge transport and balancing in electronic devices. While this compound itself has a limited π-conjugated system, it can be chemically modified to extend this conjugation, making it a suitable component for organic electronic materials.

Research on aryl sulfones in OLEDs has shown that extending the π-conjugation of the aryl groups leads to a significant enhancement in the chemical stability of the molecule in its triplet excited state, a crucial factor for the longevity of OLED devices. kaust.edu.saarizona.edu By analogy, this compound could serve as a precursor for the synthesis of larger, more conjugated molecules for use in OLEDs and organic field-effect transistors (OFETs). For example, the methyl group on the benzene (B151609) ring can be functionalized to introduce further aromatic or heteroaromatic rings, thereby extending the π-system.

The tetrahedral geometry of the sulfonyl group in diphenyl sulfone derivatives with carbazole (B46965) groups has been shown to prevent excessive intermolecular interactions, leading to a strong charge transfer character within the molecule. mdpi.com This principle could be applied to materials derived from this compound.

Table 1: Potential Modifications of this compound for Organic Electronics

| Modification Strategy | Target Property Enhancement | Potential Application |

| Suzuki or Stille coupling at a functionalized aromatic ring | Extended π-conjugation | Host materials for OLEDs |

| Introduction of donor/acceptor groups | Tunable HOMO/LUMO levels | Charge transport materials in OFETs |

| Polymerization into a conjugated polymer backbone | Improved film-forming properties and charge mobility | Active layer in OLEDs and OFETs |

Precursor for Ligand Synthesis in Organometallic Chemistry and Catalysis

The structural features of this compound make it a potential precursor for the synthesis of specialized ligands for organometallic chemistry and catalysis. The benzylic position and the aromatic ring can be functionalized to introduce coordinating groups such as phosphines, amines, or N-heterocyclic carbenes.

Recent advancements in catalysis have highlighted the importance of benzylic C-H bond functionalization. rsc.org The methylene (B1212753) group in this compound is activated by the adjacent sulfonyl and aryl groups, making it susceptible to functionalization. This allows for the introduction of donor atoms that can coordinate to a metal center. For example, deprotonation of the benzylic position followed by reaction with a suitable electrophile could introduce a phosphine (B1218219) or an amino group.

Furthermore, the sulfonyl group itself can act as a coordinating group in certain contexts, or it can be used to direct metallation to a specific position on the aromatic ring. While direct use of this compound in ligand synthesis is not widely reported, the principles of ligand design suggest its potential as a versatile scaffold.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The sulfonyl group in this compound is a strong hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and C-H···π interactions. These features suggest that this molecule and its derivatives could be valuable components in the design of self-assembling systems.

The interplay of hydrogen bonding and π-stacking can lead to the formation of well-ordered supramolecular architectures such as sheets, ribbons, or helical structures. For instance, studies on fluorinated benzyl (B1604629) nitrophenyl sulfides have demonstrated the importance of various weak interactions in directing crystal packing. rsc.orgglobalauthorid.com The self-assembly of molecules is a fundamental concept in the development of new materials with applications in areas such as sensing, drug delivery, and nanotechnology. sigmaaldrich.comnih.govresearchgate.netnih.gov

While specific studies on the supramolecular behavior of this compound are scarce, its molecular structure provides the necessary functionalities to engage in the types of non-covalent interactions that drive self-assembly.

Potential as a Leaving Group or Activating Group in Synthetic Methodologies

The methylsulfonyl group is a well-established leaving group in organic synthesis. In the context of this compound, the entire methylsulfonylmethyl group can potentially act as a leaving group in nucleophilic substitution reactions, particularly if the reaction proceeds through an intermediate where the negative charge is stabilized.

The methylsulfonylmethyl group can also be considered an activating group for the benzene ring in certain reactions. The inductive effect of the sulfonyl group is electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic substitution. docbrown.infoyoutube.commsu.edu However, the methylene spacer between the sulfonyl group and the ring mitigates this deactivating effect to some extent. The methyl group on the other side of the ring is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org The interplay of these two groups can be utilized to control the regioselectivity of reactions on the aromatic ring.

Environmental Fate and Remediation Aspects of Organosulfone Compounds Research Perspective

Chemical Stability and Degradation Pathways of 1-Methyl-4-((methylsulfonyl)methyl)benzene in Environmental Matrices

The environmental persistence of an organic compound is largely dictated by its chemical stability in various environmental compartments, including water, soil, and air. The structure of this compound, featuring a stable sulfone group, a benzene (B151609) ring, and methyl groups, suggests a significant degree of chemical stability.

Aromatic sulfones are generally considered to be chemically robust. The sulfone group is resistant to hydrolysis under typical environmental pH and temperature conditions. This stability is attributed to the strong carbon-sulfur (C-S) and sulfur-oxygen (S=O) bonds. For instance, sulfolane, a cyclic sulfone, is known for its chemical stability and persistence in the environment, particularly in groundwater. mdpi.com Similarly, studies on sulfonated aromatic compounds have shown that their stability in aqueous matrices is influenced by factors such as pH and temperature, with greater stability observed at lower temperatures and acidic pH. nih.gov

The potential degradation pathways for this compound in the environment would likely involve the transformation of its three key structural components: the p-tolyl group, the methylsulfonyl group, and the methylene (B1212753) bridge.

Oxidation of the Tolyl Methyl Group: The methyl group attached to the benzene ring is a potential site for initial oxidative attack. Microbial or chemical oxidation could convert the methyl group to a hydroxymethyl group, which could be further oxidized to a carboxylic acid. This is a common initial step in the degradation of toluene (B28343) and its derivatives.

Aromatic Ring Cleavage: Following initial modifications to the side chains, the aromatic ring itself could be subject to cleavage. This process, typically mediated by microbial dioxygenase enzymes, would involve the hydroxylation of the ring to form catechol-like intermediates, followed by ring-opening reactions.

C-S Bond Cleavage: The carbon-sulfur bonds in the sulfone group are generally strong, but they can be cleaved under certain conditions. Reductive or oxidative mechanisms, potentially microbially mediated, could lead to the separation of the aromatic and aliphatic portions of the molecule.

In a study on the spontaneous oxidation of aromatic sulfones in microdroplets, it was observed that aromatic sulfones could be oxidized to sulfonic acids. acs.orgresearchgate.net This suggests that under specific environmental conditions that promote the formation of strong oxidants, a similar transformation could be a potential degradation pathway for this compound.

Table 1: Predicted Stability of this compound in Environmental Matrices

| Environmental Matrix | Predicted Stability | Potential Degradation Pathways |

|---|---|---|

| Water (Hydrolysis) | High | Unlikely to be a significant degradation pathway under normal environmental conditions. |

| Soil | Moderate to High | Potential for microbial oxidation of the methyl group and aromatic ring. Adsorption to soil organic matter may influence bioavailability. |

| Air | Moderate | Susceptible to reaction with hydroxyl radicals, leading to atmospheric degradation. |

Advanced Oxidation Processes (AOPs) for the Transformation of Sulfone Compounds

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants in water and wastewater. researchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). usgs.gov Given the likely recalcitrance of this compound, AOPs represent a promising remediation approach.

The hydroxyl radical is a powerful, non-selective oxidant that can react with a wide range of organic compounds. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via two main pathways: electrophilic addition to the aromatic ring or hydrogen abstraction from alkyl groups.

In the case of this compound, hydroxyl radicals could attack the molecule at several positions:

Addition to the Benzene Ring: The hydroxyl radical can add to the electron-rich benzene ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to the formation of hydroxylated aromatic products and eventual ring cleavage.

Hydrogen Abstraction from Methyl Groups: The hydroxyl radical can abstract a hydrogen atom from either the methyl group on the benzene ring or the methyl group of the methylsulfonyl moiety. This would generate carbon-centered radicals that can subsequently react with oxygen to form peroxy radicals, initiating a cascade of oxidative degradation reactions.

The presence of the electron-withdrawing sulfone group can influence the reactivity of the aromatic ring towards electrophilic attack. However, the high reactivity of the hydroxyl radical generally ensures that degradation will occur, albeit potentially at different rates for different parts of the molecule.

Table 2: Potential AOPs for the Degradation of this compound

| AOP Technology | Mechanism of •OH Generation | Potential Efficacy |

|---|---|---|

| UV/H₂O₂ | Photolysis of hydrogen peroxide | High |

| Ozonation (O₃) | Decomposition of ozone in water | Moderate to High |

| Fenton (Fe²⁺/H₂O₂) | Catalytic decomposition of hydrogen peroxide by ferrous ions | High |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Fenton reaction enhanced by UV light | Very High |

| Titanium Dioxide (TiO₂) Photocatalysis | UV irradiation of a semiconductor catalyst | High |

Future Research Directions and Emerging Areas

Asymmetric Synthesis and Chiral Derivatives of 1-Methyl-4-((methylsulfonyl)methyl)benzene

The development of methodologies for the asymmetric synthesis of chiral organosulfur compounds is a significant area of modern organic chemistry, driven by the prevalence of chiral sulfinyl compounds in pharmaceuticals and as auxiliaries in asymmetric synthesis. acs.org While research has broadly covered the synthesis of chiral sulfoxides and other derivatives, the specific asymmetric synthesis of chiral derivatives of this compound represents a compelling frontier. nih.govacs.org

Future investigations could focus on creating a stereogenic center at the sulfur atom or the adjacent methylene (B1212753) bridge. The synthesis of chiral sulfinate esters is a key strategy, as these intermediates can be converted into a variety of other sulfur stereogenic centers. nih.gov Research into the catalytic synthesis of enantioenriched sulfinate esters, though currently limited, could provide a direct route to chiral precursors for this compound derivatives. nih.gov

Potential research avenues include:

Catalytic Asymmetric Oxidation: Exploring the asymmetric oxidation of the corresponding sulfide (B99878) precursor, 1-methyl-4-((methylthio)methyl)benzene, using chiral transition metal catalysts or biocatalytic systems to produce enantiomerically enriched sulfoxides. These chiral sulfoxides can then be oxidized to the corresponding sulfones if desired, or used as chiral building blocks themselves.

Chiral Auxiliaries: Employing chiral auxiliaries, such as N-sulfinyloxazolidinones, to direct the stereoselective formation of C-S bonds, leading to chiral analogs of the target compound. acs.org

Kinetic Resolution: Developing methods for the dynamic kinetic resolution of racemic intermediates to isolate a single enantiomer of a chiral derivative.

The resulting chiral derivatives of this compound could be screened for biological activity, potentially leading to new drug candidates, or utilized as novel chiral ligands in asymmetric catalysis.

Flow Chemistry Approaches for Efficient Synthesis and Reaction Screening

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, scalability, and the potential for automation. A notable application of this technology has been demonstrated in the selective mononitration of 1-methyl-4-(methylsulfonyl)benzene. acs.orgacs.org This process achieves a high yield (98%) and purity (99%) with a remarkably short residence time of just 5 seconds under adiabatic conditions. acs.org The ability to operate at high temperatures (outlet temperature of 100 °C) for a very short duration significantly minimizes the formation of byproducts. acs.org

Table 1: Continuous-Flow Mononitration of 1-Methyl-4-(methylsulfonyl)benzene acs.org

| Parameter | Value |

|---|---|

| Reactants | 1-Methyl-4-(methylsulfonyl)benzene, Nitric Acid, Sulfuric Acid (80 wt%) |

| Reactor Type | Continuous-flow |

| Residence Time | 5 seconds |

| Conditions | Adiabatic |

| Outlet Temperature | ~100 °C |

| Product | 1-methyl-4-(methylsulfonyl)-2-nitrobenzene |

| Yield | 98% |

Future research should extend the application of flow chemistry to other transformations involving this compound. High-throughput reaction screening, enabled by automated flow synthesis platforms, could rapidly identify optimal conditions for various reactions. nih.gov This approach allows for the efficient screening of catalysts, solvents, and temperatures on a nanomole scale, accelerating the discovery of new synthetic routes and derivatives. nih.gov

Emerging areas for flow chemistry applications include:

Sulfoxidation and Sulfonylation: Developing continuous-flow processes for the oxidation of the corresponding sulfide or the direct sulfonylation of toluene (B28343) derivatives, offering safer and more controlled alternatives to batch methods.

Functional Group Interconversion: Exploring a range of functionalization reactions on the aromatic ring or the methyl groups under flow conditions, such as halogenation, amination, or C-C coupling reactions.

Multi-step Telescoped Synthesis: Designing integrated flow systems that "telescope" multiple reaction steps without intermediate purification, streamlining the synthesis of complex derivatives, such as the herbicide Mesotrione, for which 1-methyl-4-(methylsulfonyl)-2-nitrobenzene is an important precursor. acs.org

Development of Novel Catalytic Systems for Transformations Involving the Compound

The synthesis of sulfones has traditionally relied on methods that often require harsh reagents, high temperatures, and stoichiometric oxidants. scienmag.commiragenews.com A significant future direction lies in the development of novel, highly efficient, and environmentally benign catalytic systems for the synthesis and transformation of this compound.

Recently, a groundbreaking catalyst based on ruthenium-doped strontium manganese oxide (SrMn₁₋ₓRuₓO₃) has been developed for the aerobic oxidation of sulfides to sulfones. scienmag.commiragenews.com This system demonstrates exceptional performance, achieving 99% selectivity at a remarkably low temperature of 30°C, a significant improvement over conventional systems that require 80–150°C. miragenews.com The catalyst operates via a Mars–van Krevelen mechanism, utilizing lattice oxygen atoms for the oxidation, which are then replenished by molecular oxygen from the atmosphere. miragenews.com The low requirement for the precious metal (1% ruthenium doping) enhances its economic and environmental viability. scienmag.com

Table 2: Comparison of Catalytic Systems for Sulfide Oxidation

| Catalyst System | Temperature | Selectivity to Sulfone | Key Features |

|---|---|---|---|

| Conventional Methods | 80–150 °C | Variable | Often require harsh oxidants and additives. miragenews.com |

| SrMn₀.₉₉Ru₀.₀₁O₃ | 30 °C | 99% | High selectivity at low temperature; uses molecular oxygen as the oxidant. scienmag.commiragenews.com |

| Palladium-based Catalysts | ~100 °C | Good to High | Effective for constructing benzo-fused sulfones through multicomponent reactions. nih.gov |

Future research should focus on:

Adapting Advanced Catalysts: Applying novel catalysts like the SrMn₁₋ₓRuₓO₃ system for the synthesis of this compound from its sulfide precursor, aiming for greener and more energy-efficient production.

C-H Functionalization: Developing catalytic systems for the direct C-H functionalization of the methyl group or the aromatic ring of the compound, bypassing the need for pre-functionalized substrates.

Photocatalysis: Investigating visible-light-induced photocatalytic methods for sulfone synthesis and modification, which represent a sustainable and cost-effective synthetic strategy. nih.gov

Applications in Advanced Separation Technologies and Analytical Chemistry

In analytical chemistry, robust methods for the separation and quantification of chemical compounds are essential. This compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com A standard method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies by switching to a mass spectrometry-compatible mobile phase with formic acid. sielc.com

Table 3: HPLC Method for Analysis of this compound sielc.com

| Parameter | Description |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| MS-Compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid |

Future research in this area should aim to leverage the unique chemical properties of the sulfonyl group for more advanced applications:

Development of UPLC Methods: Transitioning from HPLC to Ultra-High-Performance Liquid Chromatography (UPLC) would enable faster analysis times and improved resolution, which is critical for high-throughput screening and quality control applications. sielc.com

Novel Stationary Phases: Investigating the use of this compound or its derivatives as ligands for the creation of novel stationary phases in chromatography. The polar sulfonyl group and nonpolar aromatic ring could offer unique selectivities for separating complex mixtures.

Chemical Sensors: Exploring the potential of incorporating the compound into polymer matrices or onto surfaces to act as a chemical sensor. The sulfonyl group's ability to participate in hydrogen bonding and dipole-dipole interactions could be exploited for the selective detection of specific analytes.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science offers fertile ground for innovation. Organosulfur polymers, which contain sulfur atoms in their backbone, are an emerging class of materials with diverse applications, including drug delivery systems and as cathode materials in rechargeable batteries. mdpi.comrsc.org These polymers often exhibit inherent biodegradability and their properties can be finely tuned by altering their structure. mdpi.com

The strong covalent bonds between sulfur and the polymer framework can reduce the dissolution of polysulfides in lithium-sulfur (Li-S) batteries, addressing a key challenge that limits their practical application. rsc.orgresearchgate.net this compound, with its stable sulfonyl group and aromatic structure, represents an attractive building block for new functional materials.

Future interdisciplinary research directions include:

Sulfone-Containing Polymers: Synthesizing novel polymers by incorporating this compound as a monomer or a pendant group. The rigid, polar nature of the sulfonyl group could impart desirable properties such as high thermal stability, specific solubility characteristics, and unique dielectric properties.

Advanced Cathode Materials: Investigating the performance of organosulfur polymers derived from this compound as cathode materials in Li-S batteries. The goal would be to create materials with high sulfur content, good electrical conductivity, and enhanced cycle stability. researchgate.net

Biodegradable Materials: Exploring the potential for creating biodegradable polymers for applications such as controlled-release drug delivery systems. The degradation rate could potentially be tailored by modifying the polymer backbone containing the sulfone moiety. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.